molecular formula C9H11NO2S B2936451 (1,1-Dioxo-2,3-dihydro-1-benzothiophen-2-yl)methanamine CAS No. 1040041-00-6

(1,1-Dioxo-2,3-dihydro-1-benzothiophen-2-yl)methanamine

Cat. No. B2936451
CAS RN: 1040041-00-6
M. Wt: 197.25
InChI Key: PSWWOKCPCJRTSF-UHFFFAOYSA-N
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Description

“(1,1-Dioxo-2,3-dihydro-1-benzothiophen-2-yl)methanamine” is a chemical compound with the molecular formula C9H11NO2S . It is related to the 1,2,4-benzothiadiazine-1,1-dioxide ring, which has been reported to have various pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators .


Synthesis Analysis

The synthesis of compounds related to “(1,1-Dioxo-2,3-dihydro-1-benzothiophen-2-yl)methanamine” involves various functional groups attached to the ring. These groups, such as halo, alkyl, aryl, alkylamino, benzyl, keto, etc., at different positions of the 1,2,4-benzothiadiazine-1,1-dioxide ring are responsible for the activity .


Molecular Structure Analysis

The molecular weight of “(1,1-Dioxo-2,3-dihydro-1-benzothiophen-2-yl)methanamine” is 197.25 . More detailed structural information may be available in specialized databases or scientific literature.


Chemical Reactions Analysis

The chemical reactivity of compounds related to “(1,1-Dioxo-2,3-dihydro-1-benzothiophen-2-yl)methanamine” is influenced by the functional groups attached to the ring. The group at 7 and 8 positions of the ring gave active compounds .

Scientific Research Applications

Synthesis and Material Applications

Antimicrobial Activity of Derivatives : A study by Visagaperumal et al. (2010) synthesized various derivatives of 1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamine and evaluated their antibacterial and antifungal activities, demonstrating variable degrees of effectiveness. This indicates the potential of such compounds in developing new antimicrobial agents (Visagaperumal et al., 2010).

Catalytic Applications : Roffe et al. (2016) explored 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives in unsymmetrical NCN′ and PCN pincer palladacycles synthesis, showing good activity and selectivity in catalytic applications. This research underscores the utility of such compounds in catalysis, particularly in the synthesis of complex molecules (Roffe et al., 2016).

Corrosion Inhibition : Yadav et al. (2015) investigated amino acid compounds, including 1-(1H-benzo[d]imidazole-2-yl)-N-((furan-2-yl)methylene)methanamine, as corrosion inhibitors for steel in HCl solution. Their study demonstrates the potential of these compounds in protecting metals from corrosion, highlighting their importance in material science (Yadav et al., 2015).

Medicinal Chemistry and Drug Design

Antidepressant-like Activity : Sniecikowska et al. (2019) designed novel 1-(1-benzoylpiperidin-4-yl)methanamine derivatives as biased agonists of serotonin 5-HT1A receptors. These compounds exhibited robust antidepressant-like activity and high selectivity, suggesting their potential as promising antidepressant drug candidates (Sniecikowska et al., 2019).

Photocytotoxicity and Cellular Imaging : Basu et al. (2014) synthesized Iron(III) complexes with phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine and related ligands, exhibiting unprecedented photocytotoxicity in red light. These complexes showed potential for cellular imaging and photodynamic therapy by generating reactive oxygen species (Basu et al., 2014).

Anticonvulsant Agents : A study by Pandey and Srivastava (2011) on novel Schiff bases of 3-aminomethyl pyridine for anticonvulsant activity revealed that several compounds exhibited significant seizures protection. This research contributes to the development of new anticonvulsant medications (Pandey & Srivastava, 2011).

Mechanism of Action

The mechanism of action of compounds related to “(1,1-Dioxo-2,3-dihydro-1-benzothiophen-2-yl)methanamine” is likely related to their pharmacological activities. For example, they may act as antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer agents, KATP channel activators, and AMPA receptor modulators .

Future Directions

The future research directions involving compounds related to “(1,1-Dioxo-2,3-dihydro-1-benzothiophen-2-yl)methanamine” could include further exploration of their pharmacological activities, synthesis of new derivatives, and investigation of their potential applications in medicinal chemistry .

properties

IUPAC Name

(1,1-dioxo-2,3-dihydro-1-benzothiophen-2-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2S/c10-6-8-5-7-3-1-2-4-9(7)13(8,11)12/h1-4,8H,5-6,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSWWOKCPCJRTSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(S(=O)(=O)C2=CC=CC=C21)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1040041-00-6
Record name (1,1-dioxo-2,3-dihydro-1-benzothiophen-2-yl)methanamine
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